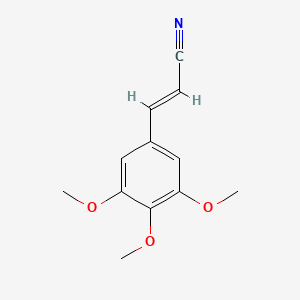
3,4,5-Trimethoxycinnamylnitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-Trimethoxycinnamylnitrile is an organic compound characterized by the presence of three methoxy groups attached to a cinnamylnitrile backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trimethoxycinnamylnitrile typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with a suitable nitrile source under basic conditions. One common method involves the use of sodium methoxide in methanol as a base, facilitating the formation of the desired nitrile compound .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3,4,5-Trimethoxycinnamylnitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in alcohol solvents.
Major Products Formed
Oxidation: 3,4,5-Trimethoxycinnamic acid.
Reduction: 3,4,5-Trimethoxycinnamylamine.
Substitution: Various substituted methoxy derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 3,4,5-Trimethoxycinnamylnitrile involves its interaction with specific molecular targets. For instance, its inhibitory effect on acetylcholinesterase is attributed to its ability to bind to the active site of the enzyme, thereby preventing the breakdown of acetylcholine . This interaction is crucial for its potential therapeutic applications in treating neurodegenerative diseases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4,5-Trimethoxycinnamic acid
- 3,4,5-Trimethoxycinnamamide
- 3,4,5-Trimethoxybenzaldehyde
Uniqueness
3,4,5-Trimethoxycinnamylnitrile is unique due to its nitrile functional group, which imparts distinct reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis and a promising candidate for drug development .
Eigenschaften
Molekularformel |
C12H13NO3 |
|---|---|
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C12H13NO3/c1-14-10-7-9(5-4-6-13)8-11(15-2)12(10)16-3/h4-5,7-8H,1-3H3/b5-4+ |
InChI-Schlüssel |
UTGSLVKJGNDEMJ-SNAWJCMRSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C#N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


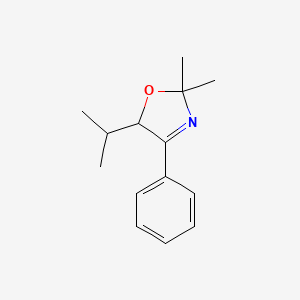
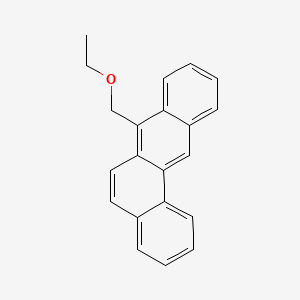
![5,11-Dioxatricyclo[8.1.0.04,6]undecane](/img/structure/B13807121.png)
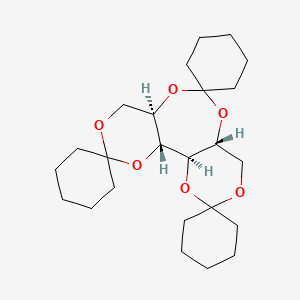

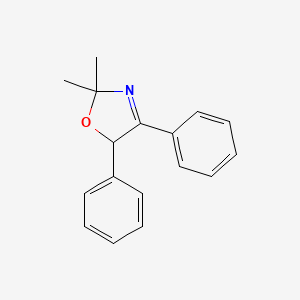

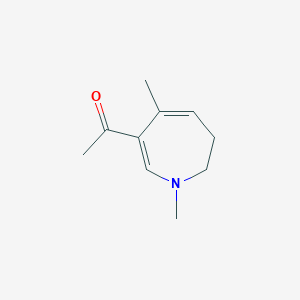

![2-[6-[[3-Methyl-3-(2-methylprop-2-enoyloxy)butan-2-yl]oxycarbonylamino]hexylcarbamoyloxy]ethyl 2-methylprop-2-enoate](/img/structure/B13807169.png)
![2-[4-[n-Ethyl-N-(2-chloroethyl)amino]-2-methyl-phenylazo]-6-methylbenzothiazole](/img/structure/B13807172.png)
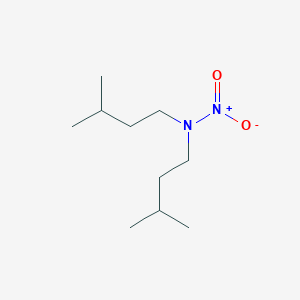
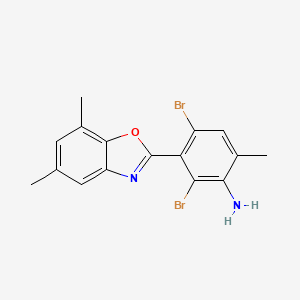
![N-[3-diazenyl-5-(diethylamino)-2-(3,5-dinitrothiophen-2-yl)phenyl]acetamide](/img/structure/B13807196.png)
